molecular formula C15H10O3 B1615806 2-Methoxyanthraquinone CAS No. 3274-20-2

2-Methoxyanthraquinone

Cat. No.: B1615806
CAS No.: 3274-20-2
M. Wt: 238.24 g/mol
InChI Key: APLQXUAECQNQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyanthraquinone is a natural product found in Jatropha curcas, Gynochthodes officinalis, and Prismatomeris tetrandra with data available.

Properties

CAS No.

3274-20-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3

InChI Key

APLQXUAECQNQFE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

3274-20-2

vapor_pressure

6.85e-11 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The method was similar to that in Example 1, using 10.8 g (0.1 mols) of anisole and 20.2 g (0.1 mols) of phthalic acid dichloride. The product was 19.0 g (60% yield) of 2-methoxy-9,10-anthraquinone (13), m.p. 195°-197° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

First, the intermediate 2-methoxy-9,10-anthraquinone was prepared. A solution of 2-chloro-9,10-anthraquinone (10.08 g, 42 mmol) in 100 mL of N,N-dimethylformamide was treated with 25 mL of 25% sodium methoxide in methanol. The stirred reaction mixture was heated in a 120° C. oil bath for 6 h under nitrogen, then cooled to ambient. The product was precipitated into aqueous HCl (0.5 M, 250 mL), collected, washed with water and dried. The product was purified by recrystallization from a mixture of toluene and heptane to provide 1.6 g (16%) of a light yellow solid. This intermediate was characterized by 1H NMR: (300 MHz, CDCl3) δ 4.00 (s, 3H), 7.28 (d, 1H), 7.29 (d, 1H), 7.70 (m, 2H), 8.26 (s, 1H), 8.30 (m, 2H).
Quantity
10.08 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyanthraquinone
Reactant of Route 2
Reactant of Route 2
2-Methoxyanthraquinone
Reactant of Route 3
Reactant of Route 3
2-Methoxyanthraquinone
Reactant of Route 4
Reactant of Route 4
2-Methoxyanthraquinone
Reactant of Route 5
2-Methoxyanthraquinone
Reactant of Route 6
2-Methoxyanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.